molecular formula C7H6ClF B1347005 2-Chloro-5-fluorotoluene CAS No. 33406-96-1

2-Chloro-5-fluorotoluene

Cat. No.: B1347005
CAS No.: 33406-96-1
M. Wt: 144.57 g/mol
InChI Key: NIOGDCDTKPQEAT-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorotoluene is an organic compound with the molecular formula C₇H₆ClF and a molecular weight of 144.57 g/mol . It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 2 and 5 positions, respectively. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-5-fluorotoluene can be synthesized through several methods. One common method involves the chlorination of 2-fluorotoluene using chlorine gas under ultraviolet light irradiation . Another method involves the diazotization of 2-chloro-4-aminotoluene followed by fluorination using sodium nitrite and anhydrous hydrogen fluoride .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluorotoluene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).

    Oxidation and Reduction Reactions: It can be oxidized to form corresponding benzoic acid derivatives or reduced to form the corresponding toluene derivatives.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of substituted toluenes.

    Oxidation: Formation of benzoic acids.

    Reduction: Formation of methylbenzenes.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Chloro-5-fluorotoluene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluorotoluene depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The specific molecular targets and pathways involved vary based on the context of its use .

Comparison with Similar Compounds

  • 2-Chloro-4-fluorotoluene
  • 4-Chloro-2-fluorotoluene
  • 2-Fluorotoluene
  • 5-Chloro-2-fluorotoluene

Comparison: 2-Chloro-5-fluorotoluene is unique due to the specific positions of the chlorine and fluorine atoms on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications .

Properties

IUPAC Name

1-chloro-4-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOGDCDTKPQEAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187053
Record name 2-Chloro-5-fluorotoluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33406-96-1
Record name 1-Chloro-4-fluoro-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33406-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-fluorotoluene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-5-fluorotoluene
Source EPA DSSTox
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Record name 2-chloro-5-fluorotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is interesting about the long-range spin-spin coupling constant in 2-chloro-5-fluorotoluene?

A1: Research using proton magnetic resonance spectroscopy on this compound in solution reveals a negative long-range spin-spin coupling constant over five bonds between the methyl protons and fluorine-19. [] This finding suggests a complex interplay between positive σ electron contributions and negative π electron contributions to the coupling mechanism.

Q2: How does the spin density distribution in this compound explain the observed negative coupling constant?

A2: The negative sign of the π electron contribution to the coupling constant is attributed to the spin density in the 2pπ orbital at carbon-3. This spin density is opposite in sign to those at carbons 2 and 4. Combined with positive hyperfine interaction constants (QCCFH and QCF), this opposing spin density results in a negative π electron component, influencing the overall coupling constant. []

Q3: Besides NMR studies, what other research has been conducted on this compound?

A3: While limited information is available, research has explored the generation of radicals from this compound using corona discharge techniques. [] This suggests potential applications in areas like material science or radical polymerization, but further investigation is needed.

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